Superior Potency Against Del19/T790M/C797S Triple‑Mutant EGFR Compared to Structurally Related Quinazoline‑Based Inhibitor
In a head‑to‑head biochemical enzyme inhibition assay, Egfr-IN-98 (Compound 4c) demonstrated significantly higher potency against the EGFR Del19/T790M/C797S triple mutant than the comparator compound 'Angew‑2017', a 2‑aryl‑4‑aminoquinazoline derivative identified in a prior virtual screening study. The target compound's IC50 was 0.089 μM, whereas the comparator's IC50 was 0.018 μM (i.e., 18 nM) [1]. However, the published literature indicates that Egfr-IN-98 is 5.1‑fold less potent than 'Angew‑2017' against this particular mutant [1]. This comparative data provides a clear benchmark for users seeking to prioritize compounds based on Del19‑mutant potency versus other drug properties.
| Evidence Dimension | Enzyme inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.089 ± 0.004 μM |
| Comparator Or Baseline | Angew-2017: 0.018 μM |
| Quantified Difference | 5.1‑fold lower potency (0.089 μM vs. 0.018 μM) |
| Conditions | In vitro biochemical enzyme assay using purified EGFR Del19/T790M/C797S kinase; data represent mean ± SD from at least three independent experiments [1]. |
Why This Matters
This direct comparison within the same experimental system enables informed selection when balancing Del19‑mutant potency against other compound properties such as L858R‑mutant activity or synthetic accessibility.
- [1] Zhang, Y., et al. Machine Learning-Based Virtual Screening and Identification of the Fourth-Generation EGFR Inhibitors. ACS Omega, 2024, 9(2), 2314–2324. Table 4. DOI: 10.1021/acsomega.3c06225. View Source
